molecular formula C17H20N2O5S B2782972 N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide CAS No. 1234949-34-8

N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide

カタログ番号 B2782972
CAS番号: 1234949-34-8
分子量: 364.42
InChIキー: SRYVREYDLICPTB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

Piperidines can be synthesized through various methods, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

While specific structural information for the compound was not found, a related compound, (1-(Methylsulfonyl)piperidin-4-yl)methanol, has the molecular formula C7H15NO3S .

作用機序

The mechanism of action of N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide involves the selective antagonism of the M4 mAChR subtype. The M4 mAChR is primarily located in the striatum and has been shown to play a role in the regulation of dopamine release. The selective antagonism of the M4 mAChR by this compound has been shown to increase dopamine release in the striatum, which has been linked to improvements in cognitive function and reductions in psychotic symptoms.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its selective antagonism of the M4 mAChR subtype. The M4 mAChR has been shown to play a role in the regulation of dopamine release, which has been linked to various neurological disorders such as schizophrenia, Alzheimer's disease, and Parkinson's disease. The selective antagonism of the M4 mAChR by this compound has been shown to increase dopamine release in the striatum, which has been linked to improvements in cognitive function and reductions in psychotic symptoms.

実験室実験の利点と制限

One of the main advantages of N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide for lab experiments is its selective antagonism of the M4 mAChR subtype. This allows for more precise targeting of the receptor, which can lead to more accurate results in experiments. However, one of the limitations of this compound is its potential off-target effects on other mAChR subtypes, which can lead to unwanted side effects and confounding results in experiments.

将来の方向性

There are several future directions for the study of N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide and its potential therapeutic applications. One area of research is the development of more selective M4 mAChR antagonists that can target the receptor with even greater precision. Another area of research is the investigation of the potential neuroprotective effects of this compound in animal models of neurological disorders such as Alzheimer's and Parkinson's diseases. Finally, the potential clinical applications of this compound in the treatment of various neurological disorders should be further investigated.

合成法

The synthesis of N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide involves a multi-step process that begins with the preparation of 4-hydroxy-2H-chromen-2-one. This is followed by the preparation of 4-oxo-4H-chromene-2-carboxylic acid, which is then converted to 4-oxo-4H-chromene-2-carboxamide through a reaction with ammonia. The final step involves the introduction of the methylsulfonyl group to the piperidine ring through a reaction with methanesulfonyl chloride.

科学的研究の応用

N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders such as schizophrenia, Alzheimer's disease, and Parkinson's disease. The selective M4 mAChR antagonism of this compound has been shown to improve cognitive function and reduce psychotic symptoms in animal models of schizophrenia. Additionally, this compound has been shown to have neuroprotective effects in animal models of Alzheimer's and Parkinson's diseases.

特性

IUPAC Name

N-[(1-methylsulfonylpiperidin-4-yl)methyl]-4-oxochromene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O5S/c1-25(22,23)19-8-6-12(7-9-19)11-18-17(21)16-10-14(20)13-4-2-3-5-15(13)24-16/h2-5,10,12H,6-9,11H2,1H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRYVREYDLICPTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)CNC(=O)C2=CC(=O)C3=CC=CC=C3O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。